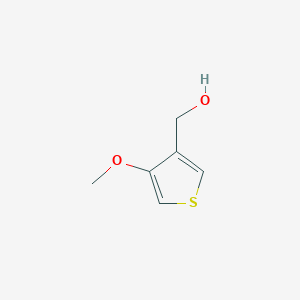

(4-Methoxythiophen-3-yl)methanol

Description

Strategic Importance within Heterocyclic Compound Chemistry

Heterocyclic compounds are integral to the development of new technologies and therapies. The thiophene (B33073) ring, in particular, is recognized as a "privileged pharmacophore" in medicinal chemistry, meaning its structure frequently appears in biologically active compounds and approved drugs. nih.govrsc.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that the thiophene nucleus is a component of at least 26 different medications spanning various pharmacological classes. nih.gov Thiophene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties. rsc.orgresearchgate.net

Beyond medicine, thiophene derivatives are cornerstones in materials science, where they are used to construct organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The strategic importance of (4-Methoxythiophen-3-yl)methanol lies in its ability to act as a bridge between these fields. Its structure allows it to be incorporated into larger molecules, where the thiophene core and its methoxy (B1213986) substituent can tune the electronic and physical properties, while the methanol (B129727) group enables covalent bonding to form polymers or attach to other scaffolds.

Overview of Research Trajectories for Alkoxythiophene Derivatives

Research into alkoxythiophene derivatives is a vibrant area, primarily driven by the quest for new high-performance organic electronic materials. acs.org The inclusion of alkoxy side chains, such as the methoxy group in this compound, on a thiophene backbone has several key benefits:

Tuning Electronic Properties: Alkoxy groups are strongly electron-donating, which facilitates intramolecular charge transfer and can lower the energy bandgap of polymers made from these units. This is a critical factor for creating semiconductors that can absorb a broader spectrum of light in photovoltaic devices. acs.org

Improving Solubility and Processability: The side chains increase the solubility of the resulting polymers, making them easier to process into thin films for electronic devices using solution-based techniques. ntu.edu.tw

Current research trajectories focus on synthesizing novel monomers like this compound and polymerizing them to create advanced semiconductors. acs.org These materials are being explored for applications in flexible displays, wearable sensors, and low-cost solar cells. The presence of the methanol group offers an additional site for modification, allowing for the creation of graft copolymers or for the molecule to be anchored to surfaces, further expanding its utility.

Current Challenges and Future Directions in Thiomethanol Research

While thiophene-based molecules like this compound hold immense promise, their full potential is tempered by several research challenges. A primary hurdle is the synthesis of specifically substituted thiophenes. The creation of 3,4-disubstituted thiophenes requires highly regioselective chemical reactions to ensure that the functional groups are placed at the correct positions and to avoid the formation of unwanted isomers, which can be difficult to separate. rsc.orgtandfonline.comtandfonline.com

Another challenge lies in the precise control of polymerization to achieve materials with consistent properties. The molecular weight, regioregularity, and purity of polymers derived from thiophene monomers are all critical factors that determine their electronic performance. ntu.edu.tw

Future research will undoubtedly focus on overcoming these synthetic challenges by developing more efficient, selective, and scalable routes to compounds like this compound. There is also a strong drive to explore its application as a scaffold in drug discovery programs, leveraging the proven biological activity of other thiophene derivatives to design new therapeutic agents. nih.gov In materials science, the continued exploration of polymers and small molecules derived from this building block is expected to yield next-generation organic semiconductors with tailored properties for a host of electronic and optoelectronic applications. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C6H8O2S |

|---|---|

Molecular Weight |

144.19 g/mol |

IUPAC Name |

(4-methoxythiophen-3-yl)methanol |

InChI |

InChI=1S/C6H8O2S/c1-8-6-4-9-3-5(6)2-7/h3-4,7H,2H2,1H3 |

InChI Key |

FNUXZOYHWRUVPH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CSC=C1CO |

Origin of Product |

United States |

Synthetic Methodologies and Novel Approaches for 4 Methoxythiophen 3 Yl Methanol

Established Synthetic Routes to 4-Methoxythiophen-3-yl Derivatives

The construction of the (4-Methoxythiophen-3-yl)methanol scaffold is typically achieved through a multi-step process that involves the strategic functionalization of a thiophene (B33073) core.

Regioselective Functionalization of Thiophene Rings

Achieving the desired 3,4-disubstituted pattern on the thiophene ring is a critical challenge. The inherent reactivity of thiophene typically favors electrophilic substitution at the 2- and 5-positions. Therefore, regioselective synthesis of 3,4-disubstituted thiophenes often requires specific strategies. One approach involves an intermolecular cycloaddition–cycloreversion reaction between disubstituted acetylenes and a thiazole (B1198619) derivative to form 3,4-disubstituted thiophenes. rsc.org Another powerful method is the metal-catalyzed heterocyclization of functionalized alkynes, which allows for the regioselective construction of the thiophene ring from acyclic precursors. nih.gov

Direct metalation of the thiophene ring is also a viable strategy. The use of strong bases like n-butyllithium or Knochel-Hauser bases can lead to deprotonation at specific positions, creating a nucleophilic center for subsequent reaction with electrophiles. nih.gov However, controlling the regioselectivity of these reactions can be complex and often depends on the directing effects of existing substituents.

Methoxy (B1213986) Group Introduction Strategies

The introduction of a methoxy group onto the thiophene ring can be accomplished through several methods. A common approach involves the nucleophilic substitution of a leaving group, such as a bromine atom, on the thiophene ring with a methoxide (B1231860) source. For example, 3,4-dibromothiophene (B32776) can be reacted with sodium methoxide in methanol (B129727), often in the presence of a catalyst, to yield 3,4-dimethoxythiophene. google.com

A versatile method for the synthesis of 3-methoxythiophene (B46719) derivatives starts from methyl 3-hydroxythiophene-2-carboxylates. These stable enol compounds can be methylated using reagents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. semanticscholar.org This method provides a route to various substituted 3-methoxythiophenes in nearly quantitative yields over three steps. semanticscholar.org The methoxy group, being an electron-donating substituent, influences the electron density distribution in the thiophene ring, which can affect its reactivity in subsequent reactions. ontosight.ai

Synthesis of the Thiomethanol Moiety

The thiomethanol group (-CH2OH) is typically introduced by the reduction of a corresponding carboxylic acid, ester, or aldehyde at the 3-position of the thiophene ring. For instance, a thiophenecarboxaldehyde can be reduced to the corresponding alcohol using a suitable reducing agent. A process for synthesizing 2-thiopheneethanol (B144495) involves a Heck reaction to prepare an intermediate which is then converted to the final product through selective reduction. google.com While this example pertains to the 2-position, similar principles can be applied to the 3-position, provided the necessary precursor is available. The synthesis of α-trihalomethyl-2-thiophenemethanols has been achieved by reacting a thiophene derivative with a trihaloacetaldehyde under acidic conditions. google.com

Advanced Catalytic Systems in this compound Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs benefits from these developments.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, is a cornerstone of modern organic synthesis and is widely applied to the functionalization of thiophenes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, are highly effective for creating carbon-carbon and carbon-heteroatom bonds on the thiophene ring. uni-ulm.de For instance, palladium-catalyzed reactions on 3,4-bis(trimethylsilyl)thiophene allow for consecutive regiospecific mono-ipso-iodination and subsequent coupling to introduce various substituents. rsc.org

Copper-catalyzed reactions are also valuable, especially for nucleophilic substitution reactions on thiophene halides with O- and N-nucleophiles. uni-ulm.de Furthermore, palladium iodide in conjunction with potassium iodide has been shown to catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to form substituted thiophenes. nih.gov The use of an ionic liquid as the solvent in this reaction allows for the recycling of the catalyst. nih.gov

| Catalyst System | Reaction Type | Substrate(s) | Product Type | Ref |

| PdI2/KI | Heterocyclodehydration | 1-mercapto-3-yn-2-ols | Substituted thiophenes | nih.gov |

| Copper | Nucleophilic Substitution | Thiophene-halides, Phenols/Amines | Aryl-thiophenes | uni-ulm.de |

| Palladium | Cross-Coupling | 3,4-disubstituted thiophenes | Unsymmetrically 3,4-disubstituted thiophenes | rsc.org |

Organocatalytic Pathways for Structural Analogues

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for the construction of complex molecular architectures. While direct organocatalytic routes to this compound may not be extensively documented, the principles of organocatalysis are applicable to the synthesis of its structural analogues.

Recent research has demonstrated the first organocatalytic approach to the asymmetric dearomatization of thiophene through an intermolecular nucleophilic attack process. rsc.org Chiral Brønsted bases have been used to catalyze reactions that activate inert thiophene structures, leading to chiral dearomatized thiophene derivatives. rsc.orgrsc.org Additionally, taurine (B1682933) has been used as a catalyst to increase the efficiency of one-pot syntheses of thiophene derivatives. rsc.org These methodologies open up new avenues for creating structurally diverse and stereochemically complex thiophene-based molecules.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is critical for developing sustainable processes. These principles aim to reduce the environmental impact of chemical production by minimizing waste, using less hazardous substances, and improving energy efficiency.

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. researchgate.netrsc.org For the synthesis of this compound, this can be approached by conducting reactions under solvent-free conditions or by substituting traditional solvents with greener alternatives.

Solvent-free reactions, often facilitated by techniques such as grinding or ball-milling, can lead to shorter reaction times, increased yields, and simplified product isolation. researchgate.net For instance, the reduction of aldehydes and ketones using sodium borohydride (B1222165) has been efficiently carried out in a ball mill under solvent-free conditions, suggesting a potential green route for the reduction of 4-methoxythiophene-3-carbaldehyde (B3043251). rsc.org

In cases where a solvent is necessary, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Recent research has demonstrated the effective reduction of carboxylic acids to alcohols in aqueous media. researchgate.netnih.gov One such method involves the conversion of the carboxylic acid to a thioester, followed by reduction with sodium borohydride in an aqueous solution. researchgate.net Another approach utilizes a titanium tetrachloride catalyst with ammonia-borane in diethyl ether, which is a relatively greener solvent than many chlorinated alternatives. organic-chemistry.orgnih.gov

Table 1: Comparison of Conventional and Green Solvents for Chemical Synthesis

| Solvent Class | Examples | Green Chemistry Considerations |

| Conventional | Benzene, Toluene, Chloroform, Dichloromethane | Often toxic, carcinogenic, volatile, and environmentally persistent. |

| Greener Alternatives | Water, Ethanol, Isopropanol, Supercritical CO₂ | Generally lower toxicity, biodegradable, and from renewable sources (for bio-alcohols). |

| Solvent-Free | Grinding, Ball-Milling | Eliminates solvent waste, can reduce reaction times and energy consumption. researchgate.net |

The use of alternative energy sources like microwave irradiation and ultrasound (sonochemistry) can significantly enhance reaction rates, improve yields, and lead to cleaner reactions, aligning with the principles of green chemistry. researchgate.netfrontiersin.orgorganic-chemistry.org

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid temperature increases and often shorter reaction times compared to conventional heating. researchgate.netfrontiersin.org The synthesis of various thiophene derivatives, including the coupling of thienyl boronic acids and the synthesis of aminothiophenes, has been successfully achieved using microwave irradiation. researchgate.netnih.gov This suggests that the reduction of 4-methoxythiophene-3-carboxylic acid or its corresponding aldehyde could be accelerated under microwave conditions. Furthermore, microwave-assisted esterification and amidation of carboxylic acids have been shown to be highly efficient, indicating the potential for microwave application in derivatization steps if needed. acs.org

Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. nih.govmdpi.com The synthesis of various heterocyclic compounds has been shown to be more efficient under ultrasonic irradiation. nih.gov For the synthesis of this compound, sonochemistry could potentially be employed to enhance the rate of reduction of its precursors.

Table 2: Overview of Alternative Energy Sources in Chemical Synthesis

| Energy Source | Principle | Advantages in Green Synthesis | Potential Application for this compound |

| Microwave Irradiation | Dielectric heating of polar molecules. frontiersin.org | Rapid heating, shorter reaction times, improved yields, enhanced selectivity. researchgate.netorganic-chemistry.org | Accelerated reduction of 4-methoxythiophene-3-carboxylic acid or -carbaldehyde. |

| Sonochemistry (Ultrasound) | Acoustic cavitation creating localized high energy. nih.govmdpi.com | Increased reaction rates, enhanced mass transfer, potential for novel reaction pathways. nih.gov | Enhanced reduction of precursors in solution. |

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org High atom economy is achieved in reactions where most of the starting materials are converted into the final product, minimizing the generation of byproducts and waste.

The choice of synthetic route and reagents significantly impacts the atom economy of the synthesis of this compound. For example, reduction of 4-methoxythiophene-3-carboxylic acid using a catalytic amount of a reducing agent would have a higher atom economy than a stoichiometric reduction. Catalytic hydrogenation, for instance, uses molecular hydrogen as the reductant, with water being the only byproduct, leading to a very high atom economy. libretexts.org While direct catalytic hydrogenation of carboxylic acids can be challenging, catalytic hydrosilylation using a manganese(I) catalyst presents a promising alternative with high yields under mild conditions. researchgate.net

Another strategy to minimize waste is the use of one-pot reactions where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates. This reduces the use of solvents for extraction and purification, minimizes material loss, and saves time and energy. researchgate.net A one-pot conversion of a carboxylic acid to its thioester derivative followed by reduction to the alcohol is an example of such a waste-reducing strategy. researchgate.net

The selection of reagents also plays a crucial role. For instance, while Grignard reagents are effective for forming carbon-carbon bonds, their reaction with carbonyls to form alcohols has a lower atom economy compared to direct hydride reductions for introducing a C-H bond, as the magnesium halide salts are generated as stoichiometric byproducts. Therefore, for the synthesis of this compound from its corresponding aldehyde, a catalytic hydride reduction would be preferable from an atom economy and waste minimization perspective.

Reactivity Profiles and Mechanistic Investigations of 4 Methoxythiophen 3 Yl Methanol

Reactions of the Hydroxyl Functional Group

The hydroxyl group of (4-Methoxythiophen-3-yl)methanol is a key site for a variety of chemical transformations, including esterification, etherification, oxidation, reduction, and nucleophilic substitution. These reactions allow for the modification of the molecule's properties and its incorporation into larger, more complex structures.

Esterification and Etherification Reactions

Esterification: The conversion of this compound to its corresponding esters can be achieved through reaction with carboxylic acids or their derivatives. A common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This equilibrium-driven process often requires the removal of water to favor product formation. masterorganicchemistry.com For instance, reacting this compound with acetic acid under acidic conditions would yield (4-methoxythiophen-3-yl)methyl acetate (B1210297). Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used for a more rapid and irreversible esterification. Another approach involves the use of coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates the esterification of carboxylic acids with alcohols. researchgate.net

Etherification: The synthesis of ethers from this compound can be accomplished through various methods. The Williamson ether synthesis, a widely used method, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Other methods include reacting the alcohol with compounds like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) in an alcohol solvent to chemoselectively form methyl or ethyl ethers. organic-chemistry.org

Oxidation and Reduction Pathways

Oxidation: The primary alcohol of this compound can be oxidized to form 4-methoxythiophene-3-carbaldehyde (B3043251) or further to 4-methoxythiophene-3-carboxylic acid. sigmaaldrich.com The choice of oxidizing agent determines the extent of the oxidation. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the reaction at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will generally oxidize the alcohol directly to the carboxylic acid. Electrochemical oxidation has also been explored for similar methoxylated aromatic compounds, which can lead to a variety of products depending on the reaction conditions. researchgate.net

Reduction: The hydroxyl group itself is generally not reducible. However, the thiophene (B33073) ring can be susceptible to reduction under certain conditions, though this is less common for the parent alcohol.

Nucleophilic Substitution Reactions of the Alcohol Moiety

The hydroxyl group of an alcohol is a poor leaving group. For a nucleophilic substitution reaction to occur at the benzylic-like carbon, the hydroxyl group must first be converted into a better leaving group. libretexts.orglibretexts.org This can be achieved by protonation of the alcohol under acidic conditions, followed by the departure of a water molecule to form a carbocation. This carbocation can then be attacked by a nucleophile. Another strategy involves the use of reagents like methyltrifluoromethanesulfonate (MeOTf) to catalyze the direct nucleophilic substitution of the hydroxyl group with various uncharged nucleophiles. nih.gov This method proceeds by converting the alcohol to a methoxy (B1213986) ether, which then undergoes a triflic acid-catalyzed substitution. nih.gov

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The methoxy group at the 4-position and the hydroxymethyl group at the 3-position influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for thiophenes. researchgate.net The activating, electron-donating methoxy group directs incoming electrophiles primarily to the ortho and para positions. wikipedia.org In the case of this compound, the positions ortho (C5) and para (C2) to the methoxy group are activated. The hydroxymethyl group is a weakly deactivating group. Therefore, electrophilic substitution is expected to occur preferentially at the C2 and C5 positions of the thiophene ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.orgyoutube.com For example, nitration with a mixture of nitric acid and sulfuric acid would likely yield 2-nitro- or 5-nitro-(4-methoxythiophen-3-yl)methanol. youtube.com

Metalation and Cross-Coupling Reactions at the Thiophene Core

Metalation: The thiophene ring can be deprotonated at specific positions using strong bases, a process known as metalation. This generates a powerful nucleophile that can react with various electrophiles. The positions adjacent to the sulfur atom (C2 and C5) are the most acidic and are typically the sites of metalation. For this compound, metalation would likely occur at the C2 or C5 position.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with thiophene derivatives. rsc.orghnue.edu.vn Common examples include the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a thiophene-boronic acid or ester with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comacs.orgrsc.org This is a versatile method for creating biaryl structures.

Heck Reaction: The Heck reaction couples a thiophene halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgfrontiersin.orgyoutube.comlibretexts.org This reaction is highly stereoselective, typically favoring the formation of the trans isomer. organic-chemistry.org

These cross-coupling reactions can be used to introduce a wide variety of substituents onto the thiophene ring, enabling the synthesis of complex molecules with tailored electronic and photophysical properties.

Cycloaddition Reactions Involving the Thiophene System

The aromatic nature of the thiophene ring generally renders it a reluctant participant in cycloaddition reactions compared to its less aromatic counterpart, furan (B31954). nih.gov However, under specific conditions or with appropriate substitution, the thiophene moiety can undergo such transformations.

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis. nih.gov Thiophene itself is a poor diene due to its high aromaticity. nih.gov To overcome this, high pressure and solvent-free conditions have been shown to dramatically improve yields. For instance, the reaction of thiophene with maleic anhydride (B1165640) at 0.8 GPa and 100°C resulted in an almost quantitative yield of the exo adduct. epa.gov Lewis acid catalysis, such as with aluminum chloride (AlCl₃), can also promote the Diels-Alder reaction of thiophene with dienophiles like N-phenylmaleimide at room temperature and atmospheric pressure, favoring the exo isomer. nih.govnih.gov The choice of solvent and Lewis acid has been shown to have a dramatic effect on the reaction outcome. nih.govnih.gov While specific studies on this compound as the diene in Diels-Alder reactions are not prevalent in the searched literature, the principles governing the reactivity of the parent thiophene ring are applicable. The electron-donating methoxy group at the 4-position and the hydroxymethyl group at the 3-position would influence the electron density and steric environment of the thiophene ring, thereby affecting its reactivity as a diene.

1,3-Dipolar Cycloadditions: 1,3-dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgijrpc.com These reactions involve a 1,3-dipole and a dipolarophile. wikipedia.org Thiophene derivatives can act as dipolarophiles. For example, thiophene-substituted α,β-unsaturated ketones have been used in regio- and stereoselective reactions with in situ generated non-stabilized azomethine ylides to produce thiophene-containing spiropyrrolidines in good yields under mild, catalyst-free conditions. isca.me The development of green protocols for 1,3-dipolar cycloadditions, utilizing solvents like ionic liquids and deep eutectic solvents, has also been an area of active research. mdpi.comfrontiersin.org

Mechanistic Elucidation of Key Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Kinetic and Thermodynamic Reaction Control

The concepts of kinetic and thermodynamic control are fundamental in determining the product distribution of a reaction that can yield multiple products. dalalinstitute.comwikipedia.org

Kinetic control favors the product that is formed fastest, which typically has the lowest activation energy. wikipedia.orglibretexts.org These reactions are often run at lower temperatures for shorter durations. wikipedia.org

Thermodynamic control favors the most stable product, which has the lowest Gibbs free energy. wikipedia.orglibretexts.org These reactions are typically conducted at higher temperatures for longer periods, allowing for equilibrium to be established. wikipedia.orglibretexts.org

In the context of reactions involving substituted thiophenes, such as electrophilic substitution, the regioselectivity is often a result of a delicate balance between kinetic and thermodynamic factors. For instance, in the electrophilic addition of HBr to 1,3-butadiene, the 1,2-addition product is the kinetic product, while the more stable 1,4-addition product is the thermodynamic product. libretexts.org While specific studies detailing the kinetic versus thermodynamic control in reactions of this compound were not found in the search results, theoretical studies on similar systems, like the cyclization of 2-oxo-5-hexenyl-type radicals, have shown that kinetic control favors 6-endo cyclization, whereas thermodynamic control leads to the 5-exo product. ucla.edu The reaction conditions, therefore, play a critical role in determining the final product distribution. ucla.edu

Identification of Reaction Intermediates

The identification of short-lived reactive intermediates is key to understanding reaction mechanisms. youtube.com Common reactive intermediates in organic chemistry include carbocations, carbanions, and free radicals. youtube.com In thiophene chemistry, electrophilic substitution reactions proceed through a Wheland intermediate, also known as a sigma complex. numberanalytics.com The stability of this intermediate dictates the preferred position of substitution.

The oxidation of thiophene can proceed through different pathways involving distinct intermediates. wikipedia.org Oxidation at the sulfur atom can lead to a thiophene S-oxide, while oxidation at the C2-C3 double bond can form a thiophene-2,3-epoxide, which can then rearrange. wikipedia.org In the reaction of thiophene with molecular oxygen, both hydrogen abstraction and addition/elimination mechanisms have been proposed, with the latter often being energetically favored. researchgate.net Theoretical studies have suggested that the oxidation of thiophenes by singlet oxygen can proceed via a concerted [2+4] cycloaddition to form an endoperoxide intermediate. researchgate.net

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. nih.gov DFT calculations can be used to determine the geometries of stationary points (reactants, transition states, intermediates, and products) and to calculate their relative energies, providing insights into the feasibility of different reaction pathways. researchgate.net

For example, computational studies have been employed to investigate the photocyclization pathways of styrylthiophenes in the synthesis of thiahelicenes, helping to establish the preferred reaction pathway. acs.org In the context of the methanol-to-olefins (MTO) process, DFT calculations have been used to study the reaction mechanism, including the initial C-C bond formation. researchgate.net Computational studies on thiophene-based compounds have also been used to predict their chemical reactivity and to correlate theoretical results with experimental outcomes. rsc.org For instance, the study of thiophene-2-carbohydrazide (B147627) and its derivatives utilized DFT to understand their reaction pathways and to calculate quantum chemical properties. rsc.org

While specific computational studies on the reaction pathways of this compound were not identified, the methodologies are well-established and could be applied to understand its reactivity in various transformations, including cycloadditions and electrophilic substitutions. Such studies would provide valuable information on transition state energies, reaction barriers, and the stability of intermediates, thereby complementing experimental findings.

Spectroscopic Characterization and Structural Elucidation of 4 Methoxythiophen 3 Yl Methanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (4-Methoxythiophen-3-yl)methanol, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for unambiguous signal assignment.

While one-dimensional ¹H and ¹³C NMR provide initial data, complex structures benefit from two-dimensional techniques for complete assignment. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

A hypothetical ¹H NMR spectrum would show distinct signals for the two thiophene (B33073) ring protons, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the methoxy (B1213986) protons. The coupling between the adjacent thiophene protons would be observable. The ¹³C NMR spectrum would display signals for the four unique thiophene carbons, the methylene carbon, and the methoxy carbon.

To illustrate, consider the expected chemical shifts based on related structures like 3-thiophenemethanol (B153581) and 4-methoxyphenyl (B3050149) methanol. sigmaaldrich.comnewdrugapprovals.org The aromatic protons on the thiophene ring would likely appear in the range of δ 6.5-7.5 ppm, while the methylene protons of the methanol group would be expected around δ 4.5-5.0 ppm. The methoxy protons would present as a singlet around δ 3.8 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene-H2 | 6.8 - 7.2 | 120 - 125 |

| Thiophene-H5 | 6.5 - 6.9 | 110 - 115 |

| -CH₂OH | 4.6 - 4.8 | 60 - 65 |

| -OH | Variable | - |

| -OCH₃ | 3.8 - 4.0 | 55 - 60 |

| Thiophene-C3 | - | 135 - 140 |

| Thiophene-C4 | - | 155 - 160 |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Multi-dimensional NMR would clarify these assignments. A COSY spectrum would show correlation between the two thiophene protons. An HSQC spectrum would link each proton to its directly attached carbon. The HMBC spectrum would be crucial for assigning the quaternary carbons by showing long-range correlations, for instance, from the methoxy protons to the C4 carbon of the thiophene ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The vibrational spectrum of this compound is a composite of the vibrations of the thiophene ring, the methoxy group, and the methanol moiety.

Thiophene Ring Vibrations : The thiophene ring exhibits several characteristic vibrations. The C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1400 cm⁻¹ range. The C-S stretching modes are usually found at lower frequencies, often between 800 and 600 cm⁻¹. jchps.com

Methoxy Group Vibrations : The C-H stretching of the methyl group is anticipated around 2950-2850 cm⁻¹. The C-O stretching of the methoxy group will present a strong band, likely in the 1250-1000 cm⁻¹ region.

Methanol Moiety Vibrations : The most prominent feature of the methanol group is the O-H stretching vibration, which appears as a broad band in the IR spectrum, typically in the 3500-3200 cm⁻¹ region, due to hydrogen bonding. rsc.org The C-O stretching of the primary alcohol is expected around 1050 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Thiophene | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1400 | |

| C-S Stretch | 800 - 600 | |

| Methoxy | C-H Stretch | 2950 - 2850 |

| C-O Stretch | 1250 - 1000 | |

| Methanol | O-H Stretch (H-bonded) | 3500 - 3200 (Broad) |

| C-O Stretch | ~1050 |

Computational methods, particularly Density Functional Theory (DFT), are often used to calculate theoretical vibrational spectra. nih.gov These calculations can aid in the assignment of experimental IR and Raman bands. By comparing the calculated frequencies and intensities with the experimental data, a more detailed and accurate assignment of the vibrational modes can be achieved. Such theoretical studies on related molecules have shown good agreement with experimental observations. researchgate.net

X-ray Crystallographic Analysis for Solid-State Structure

While no specific X-ray crystal structure for this compound is publicly available, analysis of related compounds can provide a model for its solid-state conformation. For instance, the crystal structure of derivatives containing a methoxyphenyl group reveals typical bond lengths and angles. nih.gov

In the solid state, this compound would be expected to exhibit intermolecular hydrogen bonding between the hydroxyl group of one molecule and an oxygen atom (either from the hydroxyl or methoxy group) or the sulfur atom of a neighboring molecule. These interactions would dictate the packing of the molecules in the crystal lattice. The thiophene ring is planar, and the methoxy and methanol groups would adopt specific conformations to minimize steric hindrance and maximize favorable intermolecular interactions. The dihedral angle between the plane of the thiophene ring and the substituents would be a key structural parameter.

Molecular Conformation and Packing in Crystalline States

In analogous structures, the packing of molecules in the crystalline state is a delicate balance of steric effects and intermolecular forces. The shape of the molecule plays a crucial role in how efficiently they can pack together to form a stable crystal lattice. For example, in the crystal structure of a thiophene-thiourea derivative, the molecules are arranged in a specific monoclinic space group, indicating a well-ordered packing arrangement. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The forces that govern how molecules interact with each other in a crystal are key to the stability of the solid-state structure. Hydrogen bonding, in particular, is a powerful directional interaction that significantly influences molecular assembly.

In the case of this compound, the presence of a hydroxyl (-OH) group in the hydroxymethyl substituent and an oxygen atom in the methoxy group makes it a prime candidate for forming hydrogen bonds. It is highly probable that the hydroxyl group would act as a hydrogen bond donor, while the oxygen of the methoxy group could act as an acceptor.

This is exemplified in the crystal structure of a thiosemicarbazone derivative which co-crystallized with a methanol molecule. nih.gov In this structure, the methanol's hydroxyl group participates in a bifurcated hydrogen bond, interacting with two oxygen atoms of the main molecule. nih.gov Furthermore, the thiosemicarbazone molecules themselves form dimers through N—H···S hydrogen bonds. nih.gov Such interactions create extensive three-dimensional networks that stabilize the crystal structure. nih.gov

Computational Chemistry and Theoretical Studies on 4 Methoxythiophen 3 Yl Methanol

Density Functional Theory (DFT) Investigations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.

Geometry Optimization and Ground State Properties

A foundational step in any computational study is the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For (4-Methoxythiophen-3-yl)methanol, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure.

While no specific data exists for the target molecule, studies on related compounds like 2-methoxythiophene (B42098) have been performed using DFT with basis sets such as 6-311++G(d,p). epstem.netresearchgate.net Similar methodologies would be applied to this compound to predict its ground state geometry. Key parameters of interest would be the planarity of the thiophene (B33073) ring and the orientation of the methoxy (B1213986) and methanol (B129727) substituents relative to the ring.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. orientjchem.orgmdpi.com

A hypothetical table of predicted electronic properties for this compound, based on typical DFT calculations, is presented below to illustrate the type of data that would be generated.

| Property | Predicted Value (Arbitrary Units) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

| Polarizability | - |

Note: This table is for illustrative purposes only, as no published data exists.

Prediction of Spectroscopic Parameters

DFT calculations are also extensively used to predict spectroscopic data, such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By calculating these parameters, computational results can be compared with experimental data to confirm the molecular structure. For instance, a theoretical study on 2-methoxythiophene has successfully assigned vibrational modes. epstem.net A similar approach for this compound would provide valuable insights into its spectroscopic signatures.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, such as the methoxy and hydroxymethyl groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Identification of Stable Conformers

By systematically rotating the dihedral angles associated with the C-O bonds of the methoxy and hydroxymethyl groups, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For this compound, key considerations would be the orientation of the methyl group relative to the thiophene ring and the orientation of the hydroxyl group. Studies on other substituted thiophenes have identified preferred orientations, often governed by a balance of steric and electronic effects. researchgate.netolemiss.edu

Barriers to Internal Rotation and Inversion

The energy barriers separating the stable conformers determine the flexibility of the molecule at a given temperature. These barriers can be calculated as the energy of the transition states on the potential energy surface. For this compound, the rotational barriers of the methoxy and hydroxymethyl groups would be of primary interest. Research on methyl internal rotation in furan (B31954) and thiophene derivatives has provided benchmarks for such barriers. researchgate.net

A hypothetical data table for the conformational analysis of this compound is shown below.

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Conformer A | 0.0 (Global Minimum) | - |

| Conformer B | - | - |

| Transition State (A -> B) | - | - |

Note: This table is for illustrative purposes only, as no published data exists.

Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Preparation of Complex Organic Molecules Incorporating the 4-Methoxythiophen-3-yl Moiety

The unique electronic and structural characteristics of the 4-methoxythiophen-3-yl group make it a desirable component in the design of complex molecules. The methanol (B129727) function at the 3-position provides a convenient handle for synthetic elaboration, enabling chemists to integrate this thiophene (B33073) unit into larger scaffolds through various reactions such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

While comprehensive total synthesis campaigns of natural products explicitly starting from (4-methoxythiophen-3-yl)methanol are not extensively documented in mainstream literature, its derivatives have appeared as key fragments in the synthesis of complex designer molecules. The "(4-methoxythiophen-3-yl)methyl" moiety has been incorporated into novel psychoactive compounds. For instance, it is a structural component of N-[(4-methoxythiophen-3-yl)methyl]-1-(2,5-dimethoxy-4-iodophenyl)-2-aminoethane, a compound designed to interact with serotonin (B10506) receptors. google.com In this context, the this compound would serve as the precursor to the N-benzyl-type substituent, attached to the amino group of the phenethylamine (B48288) core.

The this compound scaffold is a valuable starting point for the construction of heterocycles with potential biological activity. The thiophene ring itself is a well-known pharmacophore, and its combination with other heterocyclic systems can lead to novel therapeutic agents.

A notable example is the synthesis of a complex piperidine-2,6-dione derivative incorporating a triazole ring linked to the 4-methoxythiophene moiety. google.com The resulting compound, 3-[5-(4-methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione, has been investigated for its pharmacological effects. Specifically, it has demonstrated significant activity in suppressing the proliferation of human mantle cell lymphoma cell lines, highlighting its potential in the development of anti-cancer therapeutics. google.com The synthesis of this molecule showcases a strategy where the methanol group of the parent compound is likely converted into an azide (B81097) or an alkyne to facilitate a "click chemistry" cycloaddition to form the triazole ring, which then connects to the piperidine-dione heterocycle.

| Compound Name | Structure | Application / Research Finding |

| N-[(4-Methoxythiophen-3-yl)methyl]-1-(2,5-dimethoxy-4-iodophenyl)-2-aminoethane | C₁₉H₂₄INO₃S | Designed as a selective agent for serotonin receptors for potential use in eliciting entactogenic mindstates. google.com |

| 3-[5-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione | C₁₂H₁₂N₄O₃S | Showed significant suppressive activity on the proliferation of human mantle cell lymphoma cells (Pfeiffer cell line). google.com |

Precursors for Polymeric and Advanced Material Systems

Substituted thiophenes are fundamental building blocks for a class of materials known as conjugated polymers. These materials are of great interest due to their unique electronic and optical properties, which make them suitable for applications in organic electronics.

This compound is an ideal precursor for creating functionalized monomers for polymerization. The hydroxymethyl group can be readily modified to introduce polymerizable functionalities or side chains that enhance the solubility and processability of the resulting polymer. While direct polymerization of this compound is not a common strategy, its derivatives are highly relevant.

Research into soluble conducting polymers has utilized similar structures. For example, a 3,4-ethylenedioxythiophene (B145204) (EDOT) monomer functionalized with a hydroxymethyl group has been used as a starting point to synthesize a range of other monomers with different side groups. researchgate.net The subsequent polymerization of these monomers by chemical oxidation yields soluble polymers derived from the EDOT core. researchgate.net This strategy of using a hydroxymethyl-functionalized thiophene as a versatile handle for monomer synthesis is directly applicable to this compound, allowing for the creation of novel polythiophene derivatives. The regioregularity of such polymers is crucial, as it leads to increased crystallinity and significantly improved electronic and photonic properties compared to their regioirregular counterparts. nih.gov

The incorporation of the 4-methoxythiophene moiety into a polymer chain can significantly influence the material's properties. The methoxy (B1213986) group is an electron-donating group, which can tune the electronic energy levels (HOMO/LUMO) of the conjugated polymer. This is a critical factor in designing materials for specific electronic devices.

Thiophene-based conjugated polymers are essential components in a variety of organic electronic devices, including:

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs) / Plastic Solar Cells

Organic Light-Emitting Diodes (OLEDs)

The ability to functionalize the thiophene monomer, as enabled by the hydroxymethyl group in this compound, allows for the synthesis of materials with tailored properties for these applications. For instance, attaching long alkyl chains can improve solubility and film morphology, while incorporating specific functional groups can facilitate interfacing with biological systems in the growing field of bioelectronics. researchgate.netresearchgate.net

Asymmetric Synthesis and Chiral Induction utilizing this compound Derivatives

Asymmetric synthesis is the process of creating chiral molecules, where one enantiomer is favored over the other. This is of paramount importance in pharmacology, as different enantiomers of a drug can have vastly different biological effects. nih.gov The starting compound, this compound, is itself achiral. Therefore, its role in asymmetric synthesis is contingent upon its conversion into a chiral derivative or its use as a substrate in a stereoselective reaction.

Detailed research findings explicitly demonstrating the use of this compound derivatives for chiral induction are not widely available in the current body of scientific literature. However, established principles of asymmetric synthesis can be applied. For example, the hydroxymethyl group could be oxidized to an aldehyde, which could then undergo a nucleophilic addition reaction using a chiral catalyst or a chiral reagent to produce a chiral secondary alcohol. This newly created chiral center, adjacent to the thiophene ring, could then be used to direct the stereochemistry of subsequent reactions on other parts of the molecule.

General strategies in asymmetric synthesis that could theoretically be applied to derivatives of this compound include:

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a derivative of the molecule to guide a stereoselective transformation before being removed.

Use of Chiral Catalysts: A prochiral derivative could be transformed using a small amount of a chiral catalyst, such as in asymmetric hydrogenation or epoxidation, to generate an enantiomerically enriched product. youtube.com

Substrate-Controlled Synthesis: If a chiral center is introduced into a derivative of this compound, it can influence the stereochemical outcome of subsequent reactions at other positions on the molecule.

While specific examples for this particular compound are scarce, the foundational principles of asymmetric synthesis provide a clear theoretical framework for how its derivatives could be employed in the construction of complex chiral molecules. youtube.comnih.gov

Enantioselective Transformations of the Alcohol Functionality

The hydroxyl group of this compound is a prime target for enantioselective reactions, which are critical for producing single-enantiomer compounds. A prominent and highly effective method for this is enzymatic kinetic resolution. This technique utilizes enzymes, most commonly lipases, to selectively catalyze the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. For example, Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, is widely used for this purpose. nih.govresearchgate.net When racemic this compound is treated with an acyl donor like vinyl acetate (B1210297) in the presence of CAL-B, one enantiomer is converted to its corresponding ester, while the other remains as the alcohol, both with high enantiomeric purity. researchgate.net The success of this resolution is influenced by factors such as the choice of solvent and temperature.

Another important enantioselective method involves the asymmetric reduction of the corresponding ketone, 4-methoxy-3-thiophenecarboxaldehyde, to yield chiral this compound. This transformation is typically accomplished using chiral catalysts, often based on transition metals like ruthenium or rhodium, in combination with chiral ligands. These catalytic systems facilitate the transfer of a hydride from a hydrogen source, such as isopropanol, to the ketone in a stereocontrolled manner, leading to the desired enantiomer of the alcohol in high enantiomeric excess.

| Transformation | Catalyst/Enzyme | Reagent(s) | Product(s) | Typical Enantiomeric Excess (ee) |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Vinyl Acetate | (R)- or (S)-(4-Methoxythiophen-3-yl)methyl acetate and unreacted alcohol | >95% |

| Asymmetric Ketone Reduction | Chiral Ruthenium-Ligand Complex | Isopropanol | (R)- or (S)-(4-Methoxythiophen-3-yl)methanol | >90% |

Chiral Auxiliaries Derived from this compound

Once an enantiomerically pure form of this compound is obtained, it can be employed as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Derivatives of this compound can be used to control the stereochemistry of a variety of reactions, including alkylations, aldol (B89426) reactions, and cycloadditions. For instance, the chiral alcohol can be esterified with a prochiral carboxylic acid. The resulting chiral ester can then undergo diastereoselective reactions. The thiophene ring, with its methoxy substituent, provides the necessary steric and electronic bias to guide the approach of incoming reagents, leading to the preferential formation of one diastereomer. Following the reaction, the chiral auxiliary can be cleaved, typically through hydrolysis, to release the enantiomerically enriched product and recover the this compound for potential reuse. The strategic use of such auxiliaries is a cornerstone of modern asymmetric synthesis. nih.govresearchgate.net

| Reaction Type | Chiral Auxiliary Derivative | Reagent(s) | Typical Diastereomeric Excess (de) |

| Diastereoselective Alkylation | Chiral ester of this compound | Lithium diisopropylamide (LDA), Alkyl halide | >90% |

| Asymmetric Aldol Reaction | Chiral imide derived from this compound | Boron enolate, Aldehyde | >95% |

| Asymmetric Diels-Alder Reaction | Chiral acrylate (B77674) ester of this compound | Diene, Lewis Acid | >90% |

Derivatization Strategies for Enhanced Utility in Research

Chemical Derivatization for Chromatographic Analysis (e.g., GC-MS, LC-MS/MS)

The inherent polarity of the hydroxyl group in (4-Methoxythiophen-3-yl)methanol can pose challenges for gas chromatography (GC) analysis, leading to poor peak shape and low sensitivity. Chemical derivatization is employed to modify this functional group, thereby increasing the compound's volatility and improving its chromatographic behavior. researchgate.net

Esterification converts the polar hydroxyl group into a less polar and more volatile ester group. This transformation is essential for GC-MS analysis, as it allows the compound to be more readily vaporized and passed through the GC column. researchgate.net The reaction typically involves treating the alcohol with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a catalyst. For liquid chromatography (LC) analysis, derivatization with an agent that introduces a chromophore can significantly enhance UV detection. lawdata.com.tw

Table 1: Esterification Reagents for Chromatographic Analysis

| Reagent Type | Example Reagent | Purpose | Analytical Method |

|---|---|---|---|

| Acylating Anhydride | Trifluoroacetic Anhydride (TFAA) | Increases volatility for GC analysis by forming a fluoroacyl ester. researchgate.net | GC-MS |

| Acylating Anhydride | Pentafluoropropionic Anhydride (PFPA) | Similar to TFAA, provides highly volatile derivatives with good electron-capturing properties. researchgate.net | GC-MS |

| Acylating Anhydride | Heptafluorobutyric Anhydride (HFBA) | Creates derivatives with excellent volatility and sensitivity for GC-MS analysis. researchgate.net | GC-MS |

This table is based on common derivatization strategies for alcohols and may be applicable to this compound.

Silylation is one of the most versatile and widely used derivatization techniques for GC-MS analysis. researchgate.net It involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netresearchgate.net This process significantly reduces the polarity and intermolecular hydrogen bonding of the molecule, leading to a marked increase in volatility and thermal stability. researchgate.net Silyl derivatives often produce characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation and providing an enhanced signal response for quantitative analysis. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. researchgate.netbrjac.com.br

Table 2: Common Silylating Agents and Their Applications

| Silylating Agent | Abbreviation | Silyl Group | Key Features |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive, volatile byproducts, widely used. researchgate.net |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | One of the most powerful TMS reagents, suitable for a wide range of compounds. researchgate.netbrjac.com.br |

| N-Methyl-N-tert-butyldimethylsilyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms TBDMS ethers that are more stable to hydrolysis than TMS ethers. researchgate.netnih.gov |

This table summarizes common silylating agents used for derivatizing hydroxyl groups for GC-MS analysis.

Derivatization for Chiral Resolution and Stereochemical Analysis

While this compound itself is an achiral molecule, its derivatives or related analogues may be chiral. For these chiral compounds, derivatization is a key strategy for determining enantiomeric purity. The process involves reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like HPLC or chiral GC. google.com This indirect method allows for the determination of the enantiomeric composition of the original chiral alcohol.

Functional Group Interconversions for Library Synthesis and Structure-Activity Relationship Studies

The functional groups on this compound serve as handles for chemical modification, allowing for the creation of a library of related compounds. solubilityofthings.com This is fundamental for structure-activity relationship (SAR) studies, which explore how changes in a molecule's structure affect its biological activity or physical properties. nih.gov

The primary hydroxyl group is a versatile starting point for numerous functional group interconversions. solubilityofthings.comub.edu These transformations are crucial for synthesizing new analogues with modified properties such as polarity, hydrogen bonding capability, and chemical reactivity. nih.gov For example, converting the alcohol to a halide or a sulfonate ester transforms it into an excellent electrophile, ready for substitution reactions with a wide range of nucleophiles. vanderbilt.edu

Table 3: Key Transformations of the Hydroxyl Group

| Target Functionality | Reagents | Reaction Type | Significance |

|---|---|---|---|

| Alkyl Chloride | Thionyl chloride (SOCl₂), Triphenylphosphine/CCl₄ | Nucleophilic Substitution | Creates a reactive intermediate for further synthesis. ub.eduvanderbilt.edu |

| Alkyl Bromide | Phosphorus tribromide (PBr₃), Triphenylphosphine/CBr₄ | Nucleophilic Substitution | Provides an alternative leaving group to the chloride. ub.eduvanderbilt.edu |

| Alkyl Iodide | Triphenylphosphine/DEAD/MeI | Mitsunobu Reaction/Substitution | Introduces an iodide, which is an excellent leaving group. ub.edu |

| Sulfonate Ester (Tosylate, Mesylate) | Tosyl chloride (TsCl) or Mesyl chloride (MsCl) in pyridine | O-Sulfonylation | Converts the hydroxyl into a very good leaving group for Sₙ2 reactions. ub.edunih.govvanderbilt.edu |

| Azide (B81097) | Triphenylphosphine, DEAD, NaN₃ (Mitsunobu conditions) | Nucleophilic Substitution | Introduces a nitrogen-containing group, a precursor to amines. vanderbilt.edu |

This table outlines established methods for the functional group interconversion of primary alcohols.

Table 4: Potential Modifications of the Thiophene (B33073) Ring

| Reaction Type | Example Reagents | Potential Products | Significance |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo- or Chloro-substituted thiophenes | Modulates electronic properties and provides a handle for cross-coupling reactions. |

| Nitration | Nitric acid/Acetic anhydride | Nitro-substituted thiophenes | Introduces a strong electron-withdrawing group; nitro group can be reduced to an amine. |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | Acyl-substituted thiophenes | Introduces a ketone functionality, a versatile point for further modification. |

This table describes common electrophilic substitution reactions applicable to activated thiophene rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.